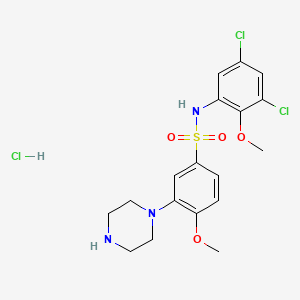

SB399885

Beschreibung

Eigenschaften

CAS-Nummer |

402713-80-8 |

|---|---|

Molekularformel |

C18H21Cl2N3O4S |

Molekulargewicht |

446.3 g/mol |

IUPAC-Name |

N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide |

InChI |

InChI=1S/C18H21Cl2N3O4S/c1-26-17-4-3-13(11-16(17)23-7-5-21-6-8-23)28(24,25)22-15-10-12(19)9-14(20)18(15)27-2/h3-4,9-11,21-22H,5-8H2,1-2H3 |

InChI-Schlüssel |

ATKZKAYWARYLBW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC)N3CCNCC3 |

Aussehen |

Solid powder |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SB399885 HCl; SB399885; SB399885 Hydrochloride; SB 399885; SB-399885. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the CNS Mechanism of Action of SB399885

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB399885, N-(3,5-Dichloro-2-methoxyphenyl)-4-methoxy-3-(1-piperazinyl)benzenesulfonamide, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1] This receptor subtype is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions critical for cognition and behavior, such as the cortex, hippocampus, and striatum.[2][3] The unique localization of the 5-HT6 receptor has made it a compelling target for the development of novel therapeutics for cognitive and neuropsychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of SB399885 in the CNS, detailing its binding characteristics, effects on downstream signaling pathways, and its influence on neurotransmitter systems, ultimately leading to its observed pro-cognitive and anxiolytic effects.

Data Presentation: Quantitative Profile of SB399885

The following tables summarize the key quantitative data for SB399885, providing a clear comparison of its binding affinity, in vivo potency, and selectivity.

Table 1: Receptor Binding Affinity and Potency of SB399885

| Parameter | Species/System | Value | Reference(s) |

| pKi (human recombinant 5-HT6) | Human | 9.11 ± 0.03 | [1] |

| pKi (native human 5-HT6) | Human | 9.02 ± 0.05 | [1][4] |

| pKi (native rat 5-HT6) | Rat | 8.81 | [4][5] |

| pA2 (competitive antagonist) | Not Specified | 7.85 ± 0.04 | [1][5] |

| ED50 (ex vivo [125I]SB-258585 binding) | Rat | 2.0 ± 0.24 mg/kg (p.o.) | [1][5] |

Table 2: Selectivity of SB399885

| Receptor/Target | Selectivity Fold-Change vs. 5-HT6 | Reference(s) |

| 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F | >200-fold | [4] |

| 5-HT2A, 5-HT2B, 5-HT2C | >200-fold | [4] |

| 5-HT4, 5-HT7 | >200-fold | [4] |

| α1B-adrenergic | >200-fold | [4] |

| D2, D3, D4 Dopamine | >200-fold | [4] |

| Various Ion Channels and Enzymes | >200-fold | [4] |

Signaling Pathways Modulated by SB399885

The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase via the Gs alpha subunit. This leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and memory. As an antagonist, SB399885 blocks the constitutive and serotonin-induced activation of this pathway.

Furthermore, the 5-HT6 receptor can also signal through a Gs-independent pathway involving the Fyn tyrosine kinase, which leads to the activation of the extracellular signal-regulated kinase (ERK).[6] By blocking the 5-HT6 receptor, SB399885 is thought to modulate these downstream signaling cascades, ultimately influencing gene expression and cellular function.

Experimental Workflows

The following diagrams illustrate the typical workflows for key experiments used to characterize the mechanism of action of SB399885.

Logical Relationships: From Molecular Action to Behavioral Outcomes

The antagonism of the 5-HT6 receptor by SB399885 initiates a cascade of neurochemical changes that are believed to underlie its cognitive-enhancing and anxiolytic effects. By blocking the inhibitory influence of the 5-HT6 receptor, SB399885 leads to an increased release of several key neurotransmitters.

References

- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SB 399885 hydrochloride, 5-HT6 antagonist (CAS 402713-81-9) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

SB399885: A Preclinical Exploration of its Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

SB399885 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] Emerging from preclinical studies as a promising therapeutic agent, SB399885 has demonstrated significant potential in modulating key neurotransmitter systems implicated in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the existing preclinical data on SB399885, focusing on its mechanism of action, therapeutic potential in various disease models, and the underlying signaling pathways. While extensive preclinical research highlights its promise, it is important to note that, to date, no publicly available data from human clinical trials of SB399885 has been identified.

Pharmacological Profile and Mechanism of Action

SB399885 acts as a competitive antagonist at the 5-HT6 receptor, exhibiting high affinity and over 200-fold selectivity against other serotonin receptor subtypes and other molecular targets.[2] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions critical for cognition and mood, such as the hippocampus, prefrontal cortex, and striatum.

The therapeutic effects of SB399885 are believed to stem from its ability to modulate multiple neurotransmitter systems. By blocking the 5-HT6 receptor, SB399885 has been shown to increase the extracellular levels of acetylcholine, dopamine, and norepinephrine in key brain regions.[2][3] This multi-faceted neurochemical enhancement is thought to underlie its observed pro-cognitive, anxiolytic, and antidepressant-like effects in animal models.

Signaling Pathways

The antagonism of the Gs-protein coupled 5-HT6 receptor by SB399885 initiates a cascade of downstream signaling events. While the complete picture is still under investigation, preclinical studies suggest the involvement of the Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. Furthermore, modulation of the cAMP response element-binding protein (CREB), a key transcription factor in neuronal plasticity and memory, has been observed following treatment with 5-HT6 receptor antagonists.

References

- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Study into a possible mechanism responsible for the antidepressant-like activity of the selective 5-HT6 receptor antagonist SB-399885 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

SB399885 and 5-HT6 Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of SB399885 for the 5-hydroxytryptamine-6 (5-HT6) receptor. It includes quantitative binding data, detailed experimental protocols for radioligand binding assays, and visualizations of the associated signaling pathways.

Core Data: Binding Affinity of SB399885 to the 5-HT6 Receptor

SB399885 is a potent and selective antagonist for the 5-HT6 receptor.[1][2][3] Its high affinity has been demonstrated in various studies utilizing human recombinant and native 5-HT6 receptors. The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Parameter | Receptor Type | Value | Reference |

| pKi | Human Recombinant 5-HT6 | 9.11 ± 0.03 | [1] |

| pKi | Human Native 5-HT6 | 9.02 ± 0.05 | [1][2] |

| pKi | Rat Native 5-HT6 | 8.81 | [2] |

| Ki | Human 5-HT6 | 2.04 nM | [3] |

| pA2 | Competitive Antagonist Activity | 7.85 ± 0.04 | [1][2] |

Note: The Ki value represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. The pA2 value is a measure of the potency of a competitive antagonist.

SB399885 exhibits high selectivity for the 5-HT6 receptor, with over 200-fold greater affinity compared to other receptors, ion channels, and enzymes tested.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of SB399885's binding affinity for the 5-HT6 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (SB399885) to displace a radiolabeled ligand from the receptor.

Materials and Reagents

-

Receptor Source: Membranes from cells stably expressing the human or rat 5-HT6 receptor (e.g., HEK-293 cells) or native tissue homogenates (e.g., rat striatum).

-

Unlabeled Ligand: SB399885.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT6 ligand (e.g., methiothepin or clozapine) to determine non-specific binding.[4][5]

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[6]

Procedure

-

Membrane Preparation:

-

Homogenize cells or tissue in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the binding buffer and determine the protein concentration.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate with a final reaction volume of 200-250 µL.[4][6]

-

Total Binding: Add receptor membranes, radioligand, and binding buffer.

-

Non-specific Binding: Add receptor membranes, radioligand, binding buffer, and a high concentration of the non-specific binding control.

-

Competition Binding: Add receptor membranes, radioligand, binding buffer, and varying concentrations of SB399885.

-

-

Incubation:

-

Incubate the plates at 37°C for 60 minutes.[4]

-

-

Filtration and Washing:

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of SB399885 (the concentration that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7][8] However, it can also engage in other signaling cascades.

Caption: 5-HT6 Receptor Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like SB399885.

References

- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. en-journal.org [en-journal.org]

The 5-HT6 Receptor Antagonist SB399885: A Technical Guide to its Effects on Acetylcholine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB399885, a potent and selective 5-HT6 receptor antagonist, has emerged as a significant compound of interest in neuroscience research, particularly for its potential in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. A key aspect of its mechanism of action lies in its ability to modulate cholinergic neurotransmission. This technical guide provides an in-depth overview of the effects of SB399885 on acetylcholine release, detailing the underlying signaling pathways, experimental methodologies used for its characterization, and a summary of the quantitative data available.

Core Mechanism: Enhancement of Cholinergic Function

SB399885 acts as a competitive antagonist at the 5-HT6 receptor. Its cognitive-enhancing properties are largely attributed to its ability to increase extracellular levels of acetylcholine in key brain regions associated with learning and memory, such as the medial prefrontal cortex and hippocampus.[1][2][3] This effect is believed to be a class effect of 5-HT6 receptor antagonists, which are thought to relieve a tonic serotonergic inhibition of cholinergic neurons.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile of SB399885 and its impact on acetylcholine release.

Table 1: Pharmacological Profile of SB399885

| Parameter | Value | Species/System | Reference |

| pKi (human recombinant 5-HT6 receptor) | 9.11 ± 0.03 | Human | [2] |

| pKi (native 5-HT6 receptor) | 9.02 ± 0.05 | Not Specified | [2] |

| pA2 (antagonist potency) | 7.85 ± 0.04 | Not Specified | [2] |

| Selectivity | >200-fold over other receptors, ion channels, and enzymes | Not Specified | [2] |

| Ex vivo [125I]SB-258585 binding ED50 | 2.0 ± 0.24 mg/kg p.o. | Rat | [2] |

Table 2: Effects of SB399885 on Acetylcholine Release

| Brain Region | Dose of SB399885 | Effect on Extracellular Acetylcholine Levels | Reference |

| Medial Prefrontal Cortex | 10 mg/kg p.o. (acute) | Significantly increased | [2] |

Note: While the primary literature confirms a significant increase, the exact percentage of this increase is not consistently reported in publicly available abstracts. Access to the full-text articles is required for this specific data point.

Signaling Pathway

The mechanism by which 5-HT6 receptor antagonism leads to an increase in acetylcholine release is thought to be indirect. The prevailing hypothesis suggests that 5-HT6 receptors are located on GABAergic interneurons, which in turn inhibit cholinergic neurons. By blocking these 5-HT6 receptors, SB399885 reduces the inhibitory GABAergic tone on cholinergic neurons, leading to their disinhibition and a subsequent increase in acetylcholine release. This proposed pathway also involves the modulation of the glutamatergic system.

Caption: Proposed signaling pathway for SB399885-induced acetylcholine release.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the study of SB399885's effects.

In Vivo Microdialysis for Acetylcholine Measurement

This technique is used to measure extracellular levels of neurotransmitters in the brains of freely moving animals.

Protocol Workflow:

Caption: Workflow for in vivo microdialysis to measure acetylcholine release.

Detailed Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are typically used. They are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., medial prefrontal cortex). The animals are allowed to recover from surgery.

-

Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate. To enable the detection of acetylcholine, which is rapidly metabolized, an acetylcholinesterase inhibitor is often included in the perfusate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine levels.

-

Drug Administration: SB399885 is administered (e.g., orally or intraperitoneally) at the desired dose.

-

Post-Treatment Sampling: Dialysate collection continues after drug administration to measure changes in acetylcholine levels over time.

-

Analysis: The concentration of acetylcholine in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.

Receptor Binding Assays

These assays are performed to determine the affinity and selectivity of SB399885 for the 5-HT6 receptor.

Protocol Workflow:

Caption: General workflow for a receptor binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from cells recombinantly expressing the human 5-HT6 receptor or from brain tissue known to be rich in these receptors are prepared.

-

Incubation: The membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [125I]SB-258585) and varying concentrations of the unlabeled test compound (SB399885).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of SB399885 that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

Behavioral Paradigms

1. Novel Object Recognition (NOR) Task

This task assesses a rodent's ability to recognize a novel object from a familiar one, a measure of recognition memory.

Detailed Methodology:

-

Habituation: Rats are habituated to an open-field arena in the absence of any objects.

-

Training (T1): The rat is placed in the arena containing two identical objects and is allowed to explore them for a set period.

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration. This is the period during which memory consolidation is tested.

-

Testing (T2): The rat is returned to the arena, which now contains one of the familiar objects from T1 and one novel object. The time spent exploring each object is recorded. A preference for exploring the novel object indicates successful recognition memory.

-

Drug Treatment: To test the effect of SB399885 on scopolamine-induced amnesia, scopolamine (a muscarinic acetylcholine receptor antagonist that impairs memory) is administered before the training trial, and SB399885 is administered before scopolamine.

2. Morris Water Maze (MWM) Task

This task is a test of spatial learning and memory in rodents.

Detailed Methodology:

-

Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

-

Acquisition Training: Rats are placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded over several trials and days.

-

Probe Trial: After several days of training, the platform is removed, and the rat is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

Drug Treatment in Aged Rats: To assess the cognitive-enhancing effects of SB399885, the drug is administered to aged rats, which typically show deficits in this task, and their performance is compared to vehicle-treated aged rats and young control rats.

Conclusion

The 5-HT6 receptor antagonist SB399885 demonstrates a clear and significant effect on the cholinergic system by increasing the release of acetylcholine in brain regions critical for cognition. This pro-cholinergic effect is believed to be a primary contributor to its observed cognitive-enhancing properties in preclinical models. The indirect mechanism, likely involving the disinhibition of cholinergic neurons through the modulation of GABAergic interneurons, presents a promising avenue for the development of novel therapeutics for cognitive disorders. Further research to fully elucidate the quantitative aspects of acetylcholine release at various doses and in different brain regions will be crucial for the clinical translation of this compound.

References

Investigating the Nootropic Effects of SB-399885: A Technical Guide

An In-depth Examination of the Preclinical Evidence and Mechanism of Action of a Potent 5-HT6 Receptor Antagonist

Abstract

SB-399885, a potent and selective 5-HT6 receptor antagonist, has emerged as a promising agent for cognitive enhancement. Extensive preclinical investigations have demonstrated its efficacy in various animal models of learning and memory impairment. This technical guide synthesizes the available preclinical data on SB-399885, providing a comprehensive overview of its pharmacological profile, nootropic effects, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic strategies for cognitive disorders.

Introduction

The serotonin 6 (5-HT6) receptor, almost exclusively expressed in the central nervous system, has garnered significant attention as a target for improving cognitive function.[1] Its localization in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex, positions it as a key modulator of cognitive processes.[1][2] Antagonism of the 5-HT6 receptor has been shown to enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission, all of which are implicated in memory formation and consolidation.[1][3]

SB-399885 (N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide) is a competitive antagonist with high affinity and selectivity for the 5-HT6 receptor.[4] This guide delves into the preclinical evidence supporting the nootropic potential of SB-399885, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the proposed signaling pathways and experimental workflows.

Pharmacological Profile of SB-399885

SB-399885 exhibits a favorable pharmacological profile for a central nervous system drug, characterized by high affinity, selectivity, and brain penetrance.

| Parameter | Value | Species | Reference |

| Affinity (pKi) | |||

| Human recombinant 5-HT6 receptors | 9.11 ± 0.03 | Human | [4] |

| Native 5-HT6 receptors | 9.02 ± 0.05 | - | [4] |

| Antagonist Potency (pA2) | 7.85 ± 0.04 | - | [4] |

| Selectivity | >200-fold over other receptors, ion channels, and enzymes | - | [4] |

| In Vivo Receptor Occupancy (ED50) | 2.0 ± 0.24 mg/kg p.o. | Rat | [4] |

| Bioavailability | 52% | Rat | [5] |

| Half-life | 2.2 hours | Rat | [5] |

Nootropic Effects of SB-399885 in Preclinical Models

The cognitive-enhancing properties of SB-399885 have been demonstrated in a variety of rodent models of cognitive impairment.

Reversal of Age-Related Cognitive Decline

In aged rats, SB-399885 has been shown to reverse age-dependent deficits in spatial learning and memory.

| Experimental Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Morris Water Maze | Aged rats (22 months old) | 10 mg/kg p.o., b.i.d. for 7 days | Fully reversed the age-dependent deficit in spatial learning. Significantly improved recall, as measured by increased searching of the target quadrant on post-training days 1, 3, and 7. | [4] |

Amelioration of Chemically-Induced Amnesia

SB-399885 effectively reverses cognitive deficits induced by cholinergic and glutamatergic antagonists.

| Experimental Model | Animal Model | Amnesic Agent | Treatment Regimen | Key Findings | Reference |

| Novel Object Recognition | Rat | Scopolamine (0.5 mg/kg i.p.) | 10 mg/kg p.o., b.i.d. for 7 days | Significantly reversed the scopolamine-induced deficit. | [4] |

| Autoshaping Pavlovian/Instrumental Learning Task | Rat | Scopolamine | 10 mg/kg (acute or repeated) | Reversed memory deficits. | [5] |

| Autoshaping Pavlovian/Instrumental Learning Task | Rat | Dizocilpine (MK-801) | 10 mg/kg (acute or repeated) | Reversed memory deficits. | [5] |

Enhancement of Memory Consolidation

Studies have also indicated that SB-399885 can improve memory formation in healthy animals.

| Experimental Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Autoshaping Pavlovian/Instrumental Learning Task | Rat | 1 mg/kg (acute) | Produced significant increments in conditioned responses. | [5] |

| Autoshaping Pavlovian/Instrumental Learning Task | Rat | 1 mg/kg (repeated, 7 days) | Elicited the most significant increments in conditioned responses. | [5] |

Mechanism of Action

The nootropic effects of SB-399885 are primarily attributed to its antagonism of the 5-HT6 receptor, which leads to the modulation of several key neurotransmitter systems involved in cognition.

Enhancement of Cholinergic Neurotransmission

A significant body of evidence points to the enhancement of the cholinergic system as a key mechanism underlying the cognitive benefits of 5-HT6 receptor antagonists.[6][7]

-

Increased Acetylcholine Release: Acute administration of SB-399885 (10 mg/kg p.o.) has been shown to significantly increase extracellular acetylcholine levels in the rat medial prefrontal cortex.[4] This is a crucial finding, as the cholinergic system plays a vital role in learning and memory, and its decline is a hallmark of Alzheimer's disease.[8]

References

- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral administration of the 5-HT6 receptor antagonists SB-357134 and SB-399885 improves memory formation in an autoshaping learning task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of cognitive enhancers on neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Early-Stage Research of SB399885 for Alzheimer's Disease

Abstract: SB-399885, a potent and highly selective 5-HT6 receptor antagonist, has been a subject of significant early-stage research for its potential therapeutic application in cognitive disorders, particularly Alzheimer's disease (AD). Preclinical data robustly demonstrate its ability to enhance cognitive performance in various animal models by modulating key neurotransmitter systems, most notably by increasing acetylcholine levels in brain regions critical for memory and learning. This technical guide provides a comprehensive overview of the foundational pharmacology, mechanism of action, preclinical efficacy, and detailed experimental protocols associated with the early-stage investigation of SB-399885. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic strategies for neurodegenerative diseases.

Introduction to SB-399885 and the 5-HT6 Receptor Target

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and a progressive decline in cognitive function[1][2]. A key neurochemical deficit in AD is the impairment of the cholinergic system[3]. The serotonin (5-HT) system, which is also significantly impacted in the AD brain, has emerged as a crucial area for therapeutic intervention[4][5].

The 5-HT6 receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system, is densely localized in brain regions integral to cognition, such as the hippocampus and cortex[5][6]. Blockade of this receptor has been shown to enhance cholinergic, glutamatergic, dopaminergic, and noradrenergic neurotransmission, providing a strong rationale for its investigation as a target for treating cognitive deficits in AD[4][5]. SB-399885 (N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide) was developed as a potent, selective, and orally active antagonist of the 5-HT6 receptor to explore this therapeutic hypothesis[7][8].

Pharmacological Profile

Early research characterized SB-399885 as a high-affinity, competitive antagonist with excellent selectivity for the 5-HT6 receptor.

Data Presentation: Quantitative Pharmacology of SB-399885

| Parameter | Receptor / System | Value | Species | Reference(s) |

| Binding Affinity (pKi) | Human Recombinant 5-HT6 | 9.11 ± 0.03 | Human | [7] |

| Human Native 5-HT6 | 9.02 ± 0.05 | Human | [7][9] | |

| Rat Native 5-HT6 | 8.81 | Rat | [9] | |

| Binding Affinity (Ki) | 5-HT6 Receptor | 9.0 nM | Not Specified | [8] |

| Functional Antagonism (pA2) | 5-HT6 Receptor | 7.85 ± 0.04 | Not Specified | [7][9] |

| Selectivity | Other Receptors/Channels | >200-fold vs. 5-HT subtypes, D2, D3, etc. | Not Specified | [7][9] |

| In Vivo Receptor Occupancy (ED50) | ex vivo [¹²⁵I]SB-258585 binding | 2.0 ± 0.24 mg/kg (p.o.) | Rat | [7] |

| In Vivo Pharmacodynamics (MED) | Maximal Electroshock Seizure Threshold | 1.0 mg/kg (p.o.) | Rat | [7] |

pKi: negative logarithm of the inhibitor constant; Ki: inhibitor constant; pA2: negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve; ED50: half-maximal effective dose; MED: minimum effective dose; p.o.: oral administration.

Proposed Mechanism of Action

The pro-cognitive effects of SB-399885 are believed to be mediated primarily through the modulation of multiple neurotransmitter systems that are dysfunctional in Alzheimer's disease. The central hypothesis is that by blocking 5-HT6 receptors, which are predominantly located on GABAergic interneurons, SB-399885 reduces inhibitory GABAergic tone. This disinhibition leads to an increased release of downstream neurotransmitters, including acetylcholine (ACh) and glutamate (Glu), which are critical for learning and memory[1][4][6].

Preclinical Efficacy in Animal Models

In vivo studies have substantiated the therapeutic potential of SB-399885. The compound has demonstrated significant efficacy in reversing both age-related and chemically-induced cognitive deficits in rodent models.

Data Presentation: Summary of Pro-Cognitive Efficacy in Rat Models

| Animal Model & Deficit Type | Dosing Regimen | Key Outcome | Reference(s) |

| Novel Object Recognition (Scopolamine-induced amnesia) | 10 mg/kg, p.o., b.i.d. for 7 days | Significantly reversed the scopolamine-induced deficit in recognizing a novel object. | [7] |

| Morris Water Maze (Age-related spatial learning deficit) | 10 mg/kg, p.o., b.i.d. for 7 days(in 22-month-old rats) | Fully reversed the age-dependent deficit in spatial learning and significantly improved memory recall on post-training days 1, 3, and 7. | [7] |

| In Vivo Microdialysis (Neurochemical effect) | 10 mg/kg, p.o., single dose | Significantly increased extracellular acetylcholine levels in the medial prefrontal cortex. | [7] |

b.i.d.: twice a day.

Experimental Methodologies

The following sections detail the probable protocols for the key experiments cited in the early-stage research of SB399885.

Radioligand Binding Assays

These assays are performed to determine the affinity (Ki) of a compound for a specific receptor.

-

Preparation: Cell membranes expressing the target receptor (e.g., human recombinant 5-HT6) are prepared.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [¹²⁵I]SB-258585) is incubated with the cell membranes.

-

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (SB-399885).

-

Separation: Bound and free radioligand are separated via rapid filtration.

-

Quantification: The radioactivity of the filter-bound membranes is measured using a scintillation counter.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Behavioral Assay: Novel Object Recognition (NOR)

The NOR test assesses a rodent's ability to recognize a novel object in a familiar environment, a measure of learning and memory.

-

Habituation: Rats are individually placed in an open-field arena for a set period (e.g., 10 minutes) to acclimate to the environment.

-

Drug Administration: SB-399885 or vehicle is administered according to the study protocol (e.g., for 7 days prior). On the test day, a cholinergic antagonist like scopolamine (e.g., 0.5 mg/kg, i.p.) may be administered to induce a memory deficit, typically 30 minutes before the training phase.[7]

-

Training (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time (e.g., 5 minutes).

-

Retention Interval: The rat is returned to its home cage for a specific period (e.g., 1 hour).

-

Testing (T2): The rat is returned to the arena, where one of the original objects has been replaced by a new, novel object. The time spent exploring the familiar versus the novel object is recorded.

-

Outcome: A healthy animal will spend significantly more time exploring the novel object. A successful pro-cognitive drug will reverse the deficit induced by scopolamine, restoring preference for the novel object.

Behavioral Assay: Morris Water Maze

This test is a widely used paradigm for assessing spatial learning and memory.

-

Apparatus: A large circular pool is filled with opaque water and contains a small escape platform hidden just below the surface. Visual cues are placed around the room.

-

Drug Administration: SB-399885 or vehicle is administered to aged rats (e.g., 22 months old) for the duration of the study.[7]

-

Acquisition Training: Over several consecutive days, rats perform multiple trials where they are placed in the pool from different start locations and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: Approximately 24 hours after the final training trial, the platform is removed from the pool. The rat is allowed to swim for a set time (e.g., 60 seconds).

-

Outcome: The primary measures are the reduction in escape latency across training days (learning) and the time spent swimming in the quadrant where the platform was previously located during the probe trial (memory recall). SB-399885 was shown to significantly reduce escape latency and increase time spent in the target quadrant in aged rats.[7]

Discussion and Future Outlook

The early-stage research on SB-399885 provided a compelling preclinical proof-of-concept for the therapeutic utility of 5-HT6 receptor antagonists in treating cognitive deficits relevant to Alzheimer's disease.[7] The compound's high potency, selectivity, oral bioavailability, and efficacy in robust animal models of cognitive impairment underscored the potential of this mechanistic approach.[7][9] The observed enhancement of cholinergic function directly addresses a core neurochemical deficit in AD.[1][7]

However, the broader class of 5-HT6 receptor antagonists has faced significant challenges in late-stage clinical development. Several candidates, such as idalopirdine and intepirdine, failed to demonstrate statistically significant efficacy in Phase III trials as adjunct therapies for AD.[3][10] These outcomes suggest that the translation from preclinical rodent models to the complex human pathology of AD is not straightforward and that the pro-cognitive effects observed in animals may not be sufficient to alter the course of the disease in humans.

SB-399885 remains a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in cognition and neuropsychiatric disorders. While its direct clinical development for Alzheimer's disease appears to have not progressed, the foundational research conducted with this and similar molecules has been instrumental in advancing the understanding of serotonergic modulation of cognitive networks. Future research may explore the potential of 5-HT6 receptor ligands in different patient populations or in combination with other therapeutic modalities.

References

- 1. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid Beta and Phosphorylated Tau Accumulations Cause Abnormalities at Synapses of Alzheimer’s disease Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SB-399885 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The role of 5 HT6-receptor antagonists in Alzheimer’s disease: an update | Semantic Scholar [semanticscholar.org]

Unlocking Novel Antidepressant Pathways: A Technical Guide to SB399885

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting inadequate response to currently available treatments. This underscores the urgent need for novel therapeutic strategies targeting alternative neurobiological pathways. SB399885, a potent and selective 5-HT6 receptor antagonist, has emerged as a promising candidate, demonstrating antidepressant-like properties in a range of preclinical models. This technical guide provides an in-depth exploration of the antidepressant characteristics of SB399885, focusing on its mechanism of action, quantitative preclinical data, and detailed experimental methodologies.

Core Mechanism of Action: 5-HT6 Receptor Antagonism

SB399885 exerts its primary pharmacological effect by acting as a competitive antagonist at the serotonin 6 (5-HT6) receptor. The 5-HT6 receptor is a Gs-protein coupled receptor predominantly expressed in brain regions implicated in mood and cognition, including the striatum, nucleus accumbens, hippocampus, and cortex. Unlike many conventional antidepressants that directly target serotonin reuptake, SB399885's mechanism is indirect, modulating the activity of other key neurotransmitter systems.

Blockade of the 5-HT6 receptor by SB399885 leads to a disinhibition of downstream signaling pathways, resulting in the increased release of several crucial neurotransmitters. In vivo microdialysis studies have consistently demonstrated that administration of SB399885 elevates extracellular levels of dopamine (DA), norepinephrine (NE), acetylcholine (ACh), and glutamate in the prefrontal cortex and other relevant brain regions. This broad neurochemical enhancement is believed to be the primary driver of its antidepressant-like and pro-cognitive effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for SB399885 from various preclinical studies.

Table 1: Receptor Binding Affinity and Functional Activity

| Parameter | Species | Receptor | Value | Reference |

| pKi | Human | Recombinant 5-HT6 | 9.11 ± 0.03 | [1] |

| Human | Native 5-HT6 | 9.02 ± 0.05 | [1] | |

| Rat | Native 5-HT6 | 8.81 | [2] | |

| pA2 | Rat | Native 5-HT6 | 7.85 ± 0.04 | [1][2] |

pKi represents the negative logarithm of the inhibition constant, indicating binding affinity. A higher pKi value signifies greater affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonist potency.

Table 2: Efficacy in Preclinical Models of Depression

| Experimental Model | Species | SB399885 Dose | Effect | Reference |

| Forced Swim Test | Rat | 10 mg/kg, i.p. | Potently shortened immobility time | [2] |

| Forced Swim Test (with other antidepressants) | Rat | 3 mg/kg, i.p. (in combination) | Enhanced anti-immobility action of imipramine, desipramine, bupropion, and moclobemide | |

| Contextual Fear Conditioning | Rat | 1 and 3 mg/kg, i.p. | Significantly decreased freezing time | |

| Elevated Plus Maze (following stress) | Rat | 1 and 3 mg/kg, i.p. | Increased time spent in open arms |

i.p. = intraperitoneal administration

Table 3: Effects on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)

| Brain Region | Species | SB399885 Dose | Neurotransmitter | Change from Baseline | Reference |

| Prefrontal Cortex | Rat | 10 mg/kg, p.o. | Acetylcholine | Significant Increase | [1] |

| Prefrontal Cortex | Rat | Not specified | Noradrenaline | Increase | [2] |

| Prefrontal Cortex | Rat | Not specified | Dopamine | Increase | [2] |

| Prefrontal Cortex | Rat | Brain concentration ≥ 553 nM | Glutamate | Significant Increase | [2] |

p.o. = oral administration

Signaling Pathways and Experimental Workflows

Signaling Pathway of SB399885 Action

The following diagram illustrates the proposed signaling pathway through which SB399885 exerts its effects. As a 5-HT6 receptor antagonist, it blocks the constitutive activity of the receptor, leading to a modulation of downstream signaling cascades and ultimately altering neurotransmitter release.

Experimental Workflow: Forced Swim Test

The Forced Swim Test (FST) is a widely used behavioral paradigm to screen for antidepressant-like activity. The workflow for a typical FST experiment involving SB399885 is depicted below.

Experimental Protocols

Forced Swim Test (Rat)

Objective: To assess the antidepressant-like activity of SB399885 by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Cylindrical containers (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

-

SB399885 solution and vehicle control (e.g., saline with a small percentage of a solubilizing agent)

-

Video recording equipment

-

Behavioral analysis software or trained observers

Procedure:

-

Acclimation: House rats in standard laboratory conditions for at least one week before the experiment with ad libitum access to food and water.

-

Habituation (Day 1): Place each rat individually into the swim cylinder for a 15-minute pre-swim session. This session is to induce a baseline level of immobility for the subsequent test. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

-

Drug Administration (Day 2): Administer SB399885 or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired doses and time points (e.g., 30-60 minutes before the test session).

-

Test Session (Day 2): Place the rats individually back into the swim cylinders for a 5-minute test session. Record the entire session using a video camera.

-

Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the movements necessary to keep its head above water. Other behaviors such as swimming and climbing can also be scored.

-

Data Analysis: Compare the mean duration of immobility between the SB399885-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time in the SB399885 group compared to the control group is indicative of an antidepressant-like effect.

In Vivo Microdialysis in the Prefrontal Cortex (Rat)

Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, norepinephrine, acetylcholine, glutamate) in the prefrontal cortex of freely moving rats following the administration of SB399885.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Guide cannulae

-

Surgical instruments

-

Microinfusion pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection

-

Artificial cerebrospinal fluid (aCSF)

-

SB399885 solution and vehicle control

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the medial prefrontal cortex. Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 48-72 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Baseline Sample Collection: After a stabilization period (e.g., 60-90 minutes), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-120 minutes.

-

Drug Administration: Administer SB399885 or vehicle (i.p. or p.o.).

-

Post-Drug Sample Collection: Continue to collect dialysate samples for several hours following drug administration to monitor changes in neurotransmitter levels.

-

Neurochemical Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of the neurotransmitters of interest.

-

Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the mean baseline concentration. Compare the changes in neurotransmitter levels between the SB399885-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Conclusion

SB399885 represents a promising departure from traditional antidepressant drug development. Its unique mechanism of action as a selective 5-HT6 receptor antagonist, leading to the broad enhancement of cortical neurotransmission, offers a novel approach to treating depression. The preclinical data robustly support its antidepressant-like efficacy and provide a clear rationale for its continued investigation. The detailed experimental protocols provided herein offer a standardized framework for researchers to further explore the therapeutic potential of SB399885 and other 5-HT6 receptor modulators in the context of mood disorders. Further research, including clinical trials, is warranted to fully elucidate the safety and efficacy of this compound in human populations.

References

The Impact of SB399885 on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB399885, a potent and selective 5-HT6 receptor antagonist, has emerged as a promising agent for cognitive enhancement. Its mechanism of action, centered on the modulation of multiple neurotransmitter systems, strongly suggests a profound impact on the cellular underpinnings of learning and memory—synaptic plasticity. This technical guide provides an in-depth overview of the effects of SB399885 on synaptic plasticity, detailing its mechanism of action, summarizing key quantitative data, providing comprehensive experimental protocols, and visualizing the associated signaling pathways.

Introduction: SB399885 and the 5-HT6 Receptor

SB399885, chemically known as N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide, is a high-affinity antagonist of the serotonin 6 (5-HT6) receptor.[1] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Antagonism of this receptor has been shown to enhance cognitive performance in a variety of preclinical models, making it a significant target for the development of therapeutics for cognitive disorders like Alzheimer's disease.[1]

The pro-cognitive effects of SB399885 are believed to be mediated through the modulation of several key neurotransmitter systems. Blockade of 5-HT6 receptors leads to increased levels of acetylcholine and glutamate in the prefrontal cortex and hippocampus.[1] These neurotransmitters are fundamental to the processes of long-term potentiation (LTP) and long-term depression (LTD), the primary cellular mechanisms of synaptic plasticity.

Quantitative Data on SB399885's Efficacy and Impact

The following tables summarize the key quantitative findings from preclinical studies investigating the pharmacological profile and cognitive-enhancing effects of SB399885.

Table 1: Pharmacological Profile of SB399885

| Parameter | Species | Value | Reference |

| Binding Affinity (pKi) | Human (recombinant) | 9.11 ± 0.03 | [1] |

| Human (native) | 9.02 ± 0.05 | [1] | |

| Antagonist Potency (pA2) | - | 7.85 ± 0.04 | [1] |

| In Vivo Receptor Occupancy (ED50) | Rat | 2.0 ± 0.24 mg/kg (p.o.) | [1] |

Table 2: Effects of SB399885 on Neurotransmitters and Synaptic Plasticity

| Parameter | Brain Region | Treatment | Effect | Reference |

| Extracellular Acetylcholine | Medial Prefrontal Cortex (Rat) | 10 mg/kg (p.o.) | Significant increase | [1] |

| LTP Attenuation (by 5-HT6 agonist) | Hippocampal CA1 (Rat) | 300 nM SB399885 | Blocked the attenuation of fEPSP slope increase | |

| sIPSC Frequency Increase (by 5-HT6 agonist) | Hippocampal CA1 (Rat) | 300 nM SB399885 | Prevented the increase in spontaneous inhibitory postsynaptic current frequency |

Table 3: Behavioral Effects of SB399885 in Animal Models

| Behavioral Test | Animal Model | Treatment | Outcome | Reference |

| Novel Object Recognition | Scopolamine-induced deficit (Rat) | 10 mg/kg (p.o., b.i.d. for 7 days) | Significantly reversed the deficit | [1] |

| Morris Water Maze | Aged rats (22 months old) | 10 mg/kg (p.o., b.i.d. for 7 days) | Fully reversed age-dependent spatial learning deficit; improved recall | [1] |

| Contextual Fear Conditioning | Rat | 1 and 3 mg/kg (i.p.) | Significantly decreased freezing time | [2] |

| Elevated Plus Maze | Enhanced sustained prolonged stress (Rat) | 1 and 3 mg/kg (i.p.) | Increased time spent in open arms | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SB399885's impact on synaptic plasticity.

In Vitro Electrophysiology: Hippocampal Slice Preparation and LTP Recording

This protocol is adapted from standard methods for recording long-term potentiation in acute hippocampal slices.

Materials:

-

Adult male Wistar rats (200-250g)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgSO4, 2.5 CaCl2, saturated with 95% O2/5% CO2.

-

Sucrose-based cutting solution (ice-cold) containing (in mM): 212.7 sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2, saturated with 95% O2/5% CO2.

-

Vibrating microtome (vibratome)

-

Recording chamber with perfusion system

-

Glass microelectrodes (for stimulation and recording)

-

Amplifier and data acquisition system

Procedure:

-

Anesthetize the rat and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

-

Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.

-

Transfer the slices to an interface chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.

-

Position a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.

-

To induce LTP, apply a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, with a 20-second inter-train interval).

-

Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.

-

To study the effect of SB399885, the compound is bath-applied at the desired concentration (e.g., 300 nM) for a specified period before and during the HFS.

Behavioral Analysis: Novel Object Recognition Test

This test assesses recognition memory in rodents.

Materials:

-

Open-field arena (e.g., 50 x 50 x 40 cm)

-

Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the animal.

-

Video recording and analysis software

Procedure:

-

Habituation: On day 1, allow each rat to explore the empty arena for 10 minutes.

-

Training (Familiarization): On day 2, place two identical objects in opposite corners of the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes).

-

Inter-trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Testing: Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for 5 minutes.

-

Data Analysis: Measure the time spent exploring each object (sniffing or touching with the nose). Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

-

To test the effect of SB399885, the drug is administered (e.g., orally) at a specific time before the training or testing phase.

Biochemical Analysis: Western Blotting for ERK Phosphorylation

This protocol is used to measure the activation of the ERK signaling pathway.

Materials:

-

Hippocampal tissue or cultured neurons

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Homogenize the hippocampal tissue or lyse the cultured neurons in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Signaling Pathways and Visualizations

The cognitive-enhancing effects of SB399885 and its influence on synaptic plasticity are mediated by a complex interplay of intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

SB399885 Mechanism of Action on Neurotransmitter Release

Blockade of the 5-HT6 receptor by SB399885 leads to a disinhibition of cholinergic and glutamatergic neurons, resulting in increased neurotransmitter release.

Signaling Pathways in Synaptic Plasticity Modulated by SB399885

Antagonism of the 5-HT6 receptor by SB399885 influences key signaling pathways, including the cAMP/PKA/CREB and the mTOR/ERK pathways, which are crucial for the induction and maintenance of LTP.

Experimental Workflow for In Vitro Electrophysiology

The following diagram outlines the logical flow of an in vitro electrophysiology experiment to assess the effect of SB399885 on LTP.

Conclusion

SB399885, through its potent and selective antagonism of the 5-HT6 receptor, demonstrates significant potential as a cognitive enhancer. The available evidence strongly indicates that its pro-cognitive effects are, at least in part, mediated by the modulation of synaptic plasticity. By increasing the availability of key neurotransmitters like acetylcholine and glutamate and influencing intracellular signaling cascades crucial for LTP, SB399885 facilitates the strengthening of synaptic connections. While further research is needed to fully elucidate the direct effects of SB399885 on the induction and maintenance of LTP and LTD, the existing data provide a compelling rationale for its continued investigation as a therapeutic agent for cognitive disorders. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and further explore the intricate relationship between SB399885 and the fundamental mechanisms of learning and memory.

References

Methodological & Application

Application Notes and Protocols for SB399885 In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vivo studies in rodents to evaluate the pharmacological effects of SB399885, a potent and selective 5-HT6 receptor antagonist. The methodologies described herein are compiled from established research and are intended to guide the user in assessing the cognitive-enhancing and antidepressant-like properties of this compound.

Compound Information

-

Compound Name: SB399885

-

Mechanism of Action: Selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. By blocking this Gs-protein coupled receptor, SB399885 prevents the serotonin-induced activation of adenylyl cyclase, thereby modulating downstream signaling cascades and influencing the release of several key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][2]

-

Primary Therapeutic Indications: Investigated for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia, as well as for its potential antidepressant and anxiolytic effects.[3][4]

Pharmacokinetic Profile in Rats

A summary of the key pharmacokinetic parameters of SB399885 in rats is provided below. This information is crucial for designing in vivo experiments, particularly for determining appropriate dosing regimens and sampling time points.

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability (F) | 52% | Per Os (p.o.) | [5] |

| Half-life (t½) | 2.2 hours | Per Os (p.o.) | [5] |

| ED₅₀ (ex vivo binding) | 2.0 ± 0.24 mg/kg | Per Os (p.o.) | [3] |

Experimental Protocols

Preparation of Dosing Solutions

For in vivo administration, SB399885 can be prepared as a suspension. A common and effective vehicle for oral (p.o.) or intraperitoneal (i.p.) administration in rodents is a solution of 0.5% methylcellulose in sterile water.

Materials:

-

SB399885 powder

-

0.5% (w/v) methylcellulose solution in sterile water

-

Mortar and pestle or homogenizer

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required amount of SB399885 based on the desired dose (e.g., 1-10 mg/kg) and the number and weight of the animals to be dosed.

-

Weigh the calculated amount of SB399885 powder.

-

Triturate the powder in a mortar with a small amount of the 0.5% methylcellulose vehicle to create a smooth paste.

-

Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

-

Vortex the suspension thoroughly before each administration to ensure homogeneity.

Scopolamine-Induced Cognitive Deficit Model

This model is widely used to induce a transient and reversible memory impairment, mimicking certain cognitive deficits observed in neurodegenerative diseases. SB399885 can be evaluated for its ability to reverse these deficits.

Animals:

-

Adult male Wistar or Sprague-Dawley rats (250-300g)

Materials:

-

SB399885 dosing solution

-

Scopolamine hydrobromide (dissolved in sterile saline)

-

Behavioral testing apparatus (e.g., Novel Object Recognition arena, Morris Water Maze)

Dosing Regimen:

-

SB399885: Administer orally (p.o.) at a dose of 10 mg/kg once or twice daily for a period of 7 days prior to behavioral testing.[3]

-

Scopolamine: Administer intraperitoneally (i.p.) at a dose of 0.5 mg/kg, 30 minutes before the acquisition phase of the behavioral test.[3]

Experimental Workflow:

Caption: Workflow for the scopolamine-induced deficit model.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[6]

Apparatus:

-

A square open-field arena (e.g., 50 cm x 50 cm x 40 cm), made of a non-porous material for easy cleaning.

-

Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be of similar size but differ in shape and texture.

Procedure:

-

Habituation: On the day before the test, allow each rat to explore the empty arena for 5-10 minutes to acclimate.

-

Familiarization Phase (Day 1): Place two identical objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.

-

Test Phase (Day 2): After a retention interval (e.g., 24 hours), place the rat back into the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 5 minutes and record the time spent exploring the familiar and novel objects.

Data Analysis:

-

Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Expected Results with SB399885:

In scopolamine-treated rats, SB399885 is expected to significantly increase the discrimination index compared to vehicle-treated controls, indicating a reversal of the memory deficit.

| Treatment Group | Dose (mg/kg) | Administration | Discrimination Index (DI) |

| Vehicle + Saline | - | p.o. / i.p. | ~0.4 - 0.6 |

| Vehicle + Scopolamine | - / 0.5 | p.o. / i.p. | ~0.0 - 0.1 |

| SB399885 + Scopolamine | 10 / 0.5 | p.o. / i.p. | ~0.3 - 0.5 |

Morris Water Maze (MWM) Test

The MWM is a widely used behavioral task to assess spatial learning and memory.[7]

Apparatus:

-

A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

-

Visual cues placed around the room, visible from within the pool.

Procedure:

-

Acquisition Phase (4-5 days): Each rat undergoes 4 trials per day. For each trial, the rat is placed into the water at one of four quasi-random starting positions, facing the pool wall. The rat is allowed to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, it is gently guided to it. The rat is allowed to remain on the platform for 15-30 seconds. The time to reach the platform (escape latency) is recorded for each trial.

-

Probe Trial (24 hours after last acquisition trial): The escape platform is removed from the pool, and the rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.

Data Analysis:

-

Escape Latency: The time taken to find the platform during the acquisition phase. A decrease in escape latency over days indicates learning.

-

Time in Target Quadrant: During the probe trial, a significantly greater amount of time spent in the target quadrant compared to other quadrants indicates memory retention.

Expected Results with SB399885:

In aged rats or scopolamine-treated rats, SB399885 is expected to significantly decrease escape latencies during acquisition and increase the time spent in the target quadrant during the probe trial.[3]

| Treatment Group | Day 1 Escape Latency (s) | Day 4 Escape Latency (s) | Time in Target Quadrant (%) |

| Young Control | ~40-50 | ~10-15 | >35% |

| Aged Control | ~55-60 | ~30-40 | ~25% |

| Aged + SB399885 (10 mg/kg) | ~50-55 | ~15-20 | >35% |

Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant-like activity.[8]

Apparatus:

-

A transparent glass or plastic cylinder (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

Procedure:

-

Pre-test Session (Day 1): Each rat is placed in the cylinder for 15 minutes. This session is for habituation and is not scored.

-

Test Session (Day 2): 24 hours after the pre-test, the rat is again placed in the cylinder for 5 minutes. The session is video-recorded.

-

Scoring: The duration of immobility (when the rat makes only the minimal movements necessary to keep its head above water) is measured during the 5-minute test session.

Dosing:

-

SB399885 is administered i.p. at a dose of 10 mg/kg, typically 60 minutes before the test session on Day 2.[8]

Data Analysis:

-

Immobility Time: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.

Expected Results with SB399885:

SB399885 is expected to significantly reduce the immobility time compared to vehicle-treated controls.[8]

| Treatment Group | Dose (mg/kg) | Administration | Immobility Time (s) |

| Vehicle | - | i.p. | ~120-150 |

| SB399885 | 10 | i.p. | ~60-90 |

Signaling Pathway of 5-HT6 Receptor Antagonism

The 5-HT6 receptor is a Gs-protein coupled receptor. Its activation by serotonin leads to the stimulation of adenylyl cyclase (AC), which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB and kinases such as ERK. SB399885, as a 5-HT6 receptor antagonist, blocks this signaling cascade at its inception. This blockade is thought to disinhibit the release of other neurotransmitters, such as acetylcholine and dopamine, from neurons that are under the modulatory influence of serotonergic pathways.[2][9]

Caption: 5-HT6 Receptor Signaling and SB399885's Mechanism of Action.

References

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of 5-HT6 Antagonist SB399885 in Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study into a possible mechanism responsible for the antidepressant-like activity of the selective 5-HT6 receptor antagonist SB-399885 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for SB399885 in Cognitive Enhancement Research in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB399885 is a potent and selective 5-HT6 receptor antagonist that has demonstrated significant cognitive-enhancing properties in preclinical rat models.[1][2][3] As a brain-penetrant, orally active compound, SB399885 holds promise for the therapeutic intervention of cognitive deficits observed in neurodegenerative disorders such as Alzheimer's disease.[1][4] The mechanism underlying its pro-cognitive effects is primarily attributed to the blockade of 5-HT6 receptors, which leads to an enhancement of cholinergic neurotransmission.[1][5] This document provides detailed application notes and experimental protocols for the use of SB399885 in rat models of cognitive enhancement.

Data Presentation

Table 1: Recommended Dosage and Administration of SB399885 in Rats

| Parameter | Recommendation | Notes |

| Dosage | 10 mg/kg | This dosage has been shown to be effective in reversing cognitive deficits.[1][2] A minimum effective dose of 1 mg/kg has been noted in specific seizure-related tests.[1][2] |

| Route of Administration | Oral (p.o.) or Intraperitoneal (i.p.) | Oral gavage is the most common and effective route for cognitive studies.[1][2] |

| Frequency | Once or twice daily (b.i.d.) | For chronic studies, a twice-daily regimen for 7 days has been shown to be effective.[1][2] |

| Vehicle for p.o. | 20% SBE-β-CD in Saline | A stock solution in DMSO can be diluted in this vehicle for oral administration.[6] |

| Vehicle for i.p. | Saline with 10% DMSO and 10% Tween 80 | This vehicle can be used for intraperitoneal injections. |

Table 2: Summary of SB399885 Efficacy in Cognitive Tasks

| Cognitive Task | Animal Model | Dosage and Regimen | Key Findings |

| Novel Object Recognition | Scopolamine-induced deficit | 10 mg/kg p.o., b.i.d. for 7 days | Significantly reversed the scopolamine-induced deficit in recognizing a novel object.[1][2] |

| Morris Water Maze | Aged rats (22 months old) | 10 mg/kg p.o., b.i.d. for 7 days | Fully reversed age-dependent deficits in spatial learning and significantly improved memory recall.[1][2] |

| In Vivo Microdialysis | Freely moving rats | Acute 10 mg/kg p.o. | Significantly increased extracellular acetylcholine levels in the medial prefrontal cortex.[1][2] |

Experimental Protocols

Preparation of SB399885 Solution

For Oral Administration (p.o.):

-

Prepare a stock solution of SB399885 hydrochloride in DMSO (e.g., 25 mg/mL).

-

Prepare a 20% solution of Sulfobutyl ether β-cyclodextrin (SBE-β-CD) in sterile saline.

-

For a final dosing solution, dilute the DMSO stock solution in the 20% SBE-β-CD in saline. For example, to prepare a 1 mg/mL solution, add 40 µL of the 25 mg/mL DMSO stock to 960 µL of the 20% SBE-β-CD solution.[6]

-

Administer the solution to rats via oral gavage at a volume of 1-2 mL/kg body weight to achieve the desired dose.

For Intraperitoneal Administration (i.p.):

-

Prepare a vehicle solution of 10% DMSO and 10% Tween 80 in sterile saline.

-

Dissolve the SB399885 hydrochloride directly in the vehicle to the desired final concentration.

-

Administer the solution via intraperitoneal injection.

Novel Object Recognition (NOR) Protocol

The NOR task assesses a rat's ability to recognize a novel object in a familiar environment.

Apparatus:

-

An open-field arena (e.g., 70 cm x 70 cm x 45 cm) with non-porous walls and floor.

-

Two sets of identical objects (e.g., plastic shapes, metal cans) that are heavy enough to not be displaced by the rats.

Procedure:

-

Habituation:

-

Handle the rats for several days prior to the experiment to acclimate them to the researcher.

-

On the day before testing, allow each rat to freely explore the empty arena for 5-10 minutes.

-

-

Training (Familiarization) Phase:

-

Place two identical objects (A1 and A2) in the arena.

-

Place a rat in the arena, midway between the two objects, and allow it to explore for a set period (e.g., 5 minutes).

-

Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.

-

After the exploration period, return the rat to its home cage.

-

-

Retention Interval:

-

A delay is imposed between the training and testing phases. This can range from a short-term memory interval (e.g., 1 hour) to a long-term memory interval (e.g., 24 hours).[7]

-

-

Testing (Choice) Phase:

-

Replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B).

-

Place the rat back into the arena and record its exploration of both objects for a set period (e.g., 5 minutes).

-

Thoroughly clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.